![molecular formula C19H27NO2 B2710116 Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 2126144-76-9](/img/structure/B2710116.png)
Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
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Description
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of the tert-butyl carboxylate group suggests that it might be a protected form of an amino acid or peptide .
Molecular Structure Analysis
The compound likely has a cyclic structure due to the presence of the pyrrolidine ring. The benzyl and cyclopropyl groups are likely attached to different carbons on the ring .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, similar compounds can undergo a variety of reactions. For example, the tert-butyl group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific conditions, but it’s likely to be soluble in organic solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJMAILPYMRUGJ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C[C@H]1C2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132327990 |
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